molecular formula C18H20ClN3O2 B2680743 3-(3-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034580-69-1

3-(3-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2680743
CAS No.: 2034580-69-1
M. Wt: 345.83
InChI Key: FNQXIADGFWMDBH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a synthetic small molecule featuring a propan-1-one backbone substituted with a 3-chlorophenyl group and a piperidin-1-yl moiety modified with a pyrimidin-4-yloxy group at the 3-position.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-4-1-3-14(11-15)6-7-18(23)22-10-2-5-16(12-22)24-17-8-9-20-13-21-17/h1,3-4,8-9,11,13,16H,2,5-7,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQXIADGFWMDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step often involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Piperidine Derivative Formation: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives, through reactions such as alkylation or acylation.

    Coupling with Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with an appropriate leaving group on the piperidine ring.

    Final Coupling: The final step involves coupling the chlorophenyl intermediate with the pyrimidinyl-piperidine derivative under conditions that facilitate the formation of the propanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nitration reagents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-(3-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

Medically, this compound is of interest due to its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Structural Features:

  • 3-Chlorophenyl group : Enhances lipophilicity and influences target binding via halogen interactions.
  • Pyrimidin-4-yloxy-piperidine : The pyrimidine oxygen linker contributes to hydrogen bonding with kinase active sites, while the piperidine ring modulates conformational flexibility.

Synthesis : Analogous compounds in this class are synthesized via coupling reactions using PyBOP or TBTU as activating agents, with intermediates like 7-chloro-9H-pyrimido[4,5-b]indole derivatives (e.g., ).

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidoindole Core

The biological activity of this class is highly sensitive to halogen substitution on the pyrimidoindole scaffold. Key analogs include:

Compound Name Substituent (Position) IC50 (nM) Metabolic Stability Cytotoxicity Reference
(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) Br (7-position) 360 High Minimal
(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) Cl (7-position) 480 Moderate Minimal
1-(3-((6-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one (34) Cl (6-position) N/A N/A N/A

Key Findings :

  • Bromine substitution at the 7-position ((R)-28) improves potency (IC50 = 360 nM) compared to chlorine at the same position ((R)-2, IC50 = 480 nM), likely due to enhanced hydrophobic interactions .
  • Chlorine at the 6-position (Compound 34) may alter binding orientation, though activity data are unavailable .

Backbone and Linker Modifications

Variations in the propan-1-one backbone and piperidine linker significantly impact pharmacokinetics:

Compound Name Backbone Modification Piperidine Substituent Neuroprotective Activity Reference
3-(3-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (Target) Unmodified propan-1-one Pyrimidin-4-yloxy Presumed high N/A
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one (P095-0545) Indole substitution Piperazine instead of piperidine N/A
3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one Cyclopropylmethyl-hydroxyl Hydroxyl group N/A

Key Findings :

  • Replacement of piperidine with piperazine (P095-0545) may reduce blood-brain barrier penetration due to increased polarity .
  • Hydroxyl and cyclopropylmethyl groups (Compound in ) could improve solubility but require further profiling .

Rotameric Behavior and Conformational Stability

NMR studies of analogs such as 3aj () and 33 () reveal rotameric equilibria due to restricted rotation around amide bonds. For example:

  • 33 : Displays a 1:1 rotameric mixture, suggesting similar conformational dynamics .

Biological Activity

The compound 3-(3-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}ClN3_{3}O
  • Molecular Weight : 345.82 g/mol
  • IUPAC Name : this compound

This compound consists of a piperidine ring, a pyrimidine moiety, and a chlorophenyl group, which contribute to its pharmacological properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of piperidine and pyrimidine have shown promising activity against various cancer cell lines.

CompoundCell LineIC50_{50} (μM)Reference
3-Chlorophenyl derivativeMCF-7 (breast cancer)5.2
Pyrimidine derivativeHCT 116 (colon cancer)4.36

In a comparative study, the compound exhibited significant cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research has also indicated that compounds similar to this compound possess antimicrobial properties. A study evaluating various derivatives found that some exhibited notable inhibition against Mycobacterium tuberculosis, with MIC values indicating effectiveness comparable to standard treatments.

CompoundTarget PathogenMIC (μg/mL)Reference
Piperidine derivativeMycobacterium tuberculosis31.25

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : Similar compounds have been documented to inhibit protein kinases, which are crucial in cell signaling pathways related to growth and proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.

Study on Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and evaluated their anticancer properties against human cancer cell lines. The results indicated that modifications in the chlorophenyl group significantly influenced the cytotoxicity profile.

Clinical Implications

The potential for this compound as a therapeutic agent has led to discussions regarding its application in clinical settings, particularly for cancers resistant to conventional therapies. Further research is required to establish its efficacy and safety profile through clinical trials.

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